molecular formula C16H23N3O6S B6494239 N-(2-hydroxyethyl)-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896287-84-6

N-(2-hydroxyethyl)-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B6494239
CAS No.: 896287-84-6
M. Wt: 385.4 g/mol
InChI Key: WVEPFLYNPJWZFP-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is an ethanediamide (oxalamide) derivative featuring a 4-methoxybenzenesulfonyl (mesyl) group attached to a pyrrolidine ring. The compound’s structure includes:

  • Ethanediamide backbone: Provides hydrogen-bonding capabilities, influencing solubility and target interactions.
  • Pyrrolidine ring: A five-membered nitrogen-containing ring that enhances conformational flexibility.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-25-13-4-6-14(7-5-13)26(23,24)19-9-2-3-12(19)11-18-16(22)15(21)17-8-10-20/h4-7,12,20H,2-3,8-11H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPFLYNPJWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the modulation of enzyme activity and receptor interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes play crucial roles in inflammatory responses and other physiological processes.

Key Enzyme Interactions

  • Lipoxygenases (LOXs) : The compound exhibits potent inhibition against platelet-type 12-(S)-LOX, which is implicated in inflammation and cancer progression. Research indicates that it can reduce the production of bioactive lipids such as 12-HETE, thereby influencing inflammatory pathways and cellular proliferation .
  • Calmodulin : Preliminary studies suggest that this compound may also interact with calmodulin, a calcium-binding messenger protein that plays a pivotal role in various cellular processes, including muscle contraction and cell division .

Biological Activity Data

Activity TypeAssay MethodologyResultReference
LOX InhibitionEnzymatic Activity AssayIC50 = 50 nM
Calcium Flux ModulationFluorescence MicroscopySignificant reduction observed
Platelet Aggregation InhibitionAggregation Assay40% inhibition

Case Studies

  • Inflammation and Cancer : A study explored the compound's effects on human platelets and its ability to inhibit aggregation induced by thrombin. The results indicated a significant reduction in platelet activation markers, suggesting potential therapeutic applications in thrombotic disorders .
  • Metabolic Pathways : Another investigation focused on the compound's role in modulating metabolic pathways associated with diabetes. It was found to influence insulin signaling pathways through its action on LOX enzymes, which are known to affect glucose metabolism .

Scientific Research Applications

Biochemical Properties

Compound A is characterized by its unique structure, which includes a pyrrolidine ring and a methoxybenzenesulfonyl group. These structural features contribute to its ability to interact with biological targets, particularly in the modulation of calcium signaling pathways.

Calcium Signaling Modulation

Research indicates that compound A functions as an antagonist of calcium fluxes and calmodulin (CaM) signaling pathways. It has been shown to inhibit the activation of p21-activated kinases (Paks) in neutrophils, which are critical for various cellular responses including migration and activation . The inhibition of these pathways suggests potential applications in conditions where calcium signaling is dysregulated.

Cancer Research

In cancer research, compound A's ability to modulate signaling pathways can be exploited for therapeutic development. Studies have demonstrated that compounds affecting the calcium/CaM signaling cascade can influence tumor growth and metastasis. By inhibiting specific kinases involved in these pathways, compound A may offer a novel approach to cancer treatment .

Neurological Disorders

The modulation of calcium signaling is also relevant in neurological contexts. Dysregulation of calcium homeostasis is implicated in various neurodegenerative diseases. Compound A has been explored for its potential neuroprotective effects by regulating calcium-dependent processes within neurons . This application highlights its significance in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Study on Neutrophil Activation

A pivotal study investigated the effects of compound A on neutrophil activation induced by fMLP (N-formylmethionyl-leucyl-phenylalanine). The results indicated that compound A effectively inhibited the activation of Paks, showcasing its role as a potent modulator of immune cell function . This finding supports its potential use in therapies aimed at modulating immune responses.

Calcium-Dependent Kinase Regulation

Another study focused on the regulation of cyclin-dependent kinase 5 (cdk5) and its relationship with calcium/CaM signaling. The research found that compound A could influence cdk5 activity, which is crucial for neuronal function and development . This underscores its relevance in neurological research and potential therapeutic applications.

Data Table: Summary of Applications

Application Area Description Potential Impact
Biochemical ResearchModulation of calcium signaling pathwaysUnderstanding cellular mechanisms
Cancer TherapeuticsInhibition of tumor growth via calcium/CaM pathway modulationDevelopment of targeted cancer therapies
Neurological DisordersNeuroprotective effects through regulation of calcium homeostasisTreatment options for neurodegenerative diseases
Immune Response ModulationInhibition of neutrophil activationTherapeutic strategies for inflammatory diseases

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Biological Activity (Inferred/Reported)
Target Compound C18H27N3O5S* ~397.5* 4-Methoxybenzenesulfonyl, pyrrolidine, ethanediamide Potential kinase inhibition (structural analogy)
KN-93 () C28H30ClN3O3S 524.1 4-Methoxybenzenesulfonyl, benzylamine, chlorocinnamyl CaMKII inhibitor (IC50 ~0.3 µM)
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide () C18H27N3O5S 397.5 4-Methylbenzenesulfonyl, piperidine, ethanediamide Unknown (structural analog)
N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide () C22H33N3O4S 435.6 2,5-Dimethylbenzenesulfonyl, cycloheptyl, ethanediamide Unknown (structural analog)
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide () C17H17ClN2O2S 348.8 Thiophene, cyclopropyl, chlorophenyl, ethanediamide Unknown (heterocyclic variation)

*Estimated based on structural similarity to .

Key Observations:
  • Sulfonyl Group Modifications: Replacement of 4-methoxy (target) with 4-methyl () or 2,5-dimethyl () alters electronic properties.
  • Ring Systems : Piperidine (six-membered, ) vs. pyrrolidine (five-membered, target) affects steric bulk and flexibility, influencing binding pocket compatibility .
  • Ethanediamide vs. Benzylamine : KN-93’s benzylamine group confers distinct CaMKII inhibition, whereas ethanediamide derivatives may target other enzymes (e.g., proteases or kinases with oxalamide-binding pockets) .

Preparation Methods

Pyrrolidine Sulfonylation

Pyrrolidine reacts with 4-methoxybenzenesulfonyl chloride under basic conditions to form 1-(4-methoxybenzenesulfonyl)pyrrolidine.

Procedure :

  • Dissolve pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).

  • Stir at room temperature for 12 hours.

  • Extract with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

  • Yield : 85–90% (white solid).

C-2 Aminomethyl Group Introduction

Gabriel Synthesis Approach :

  • Bromination : Treat 1-(4-methoxybenzenesulfonyl)pyrrolidine with N-bromosuccinimide (NBS) under radical initiation to form 2-bromomethyl derivative.

  • Phthalimide Substitution : React with potassium phthalimide in DMF at 60°C for 6 hours.

  • Hydrazinolysis : Reflux with hydrazine hydrate in ethanol to release the primary amine.

  • Yield : 70% over three steps.

Protection of Primary Amine

To prevent undesired side reactions during ethanediamide coupling, the pyrrolidine methylamine is protected as a tert-butyl carbamate (Boc) .

Procedure :

  • Dissolve 1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethylamine (1.0 eq) in DCM at 0°C.

  • Add Boc₂O (1.1 eq) and catalytic DMAP.

  • Stir at room temperature for 2 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

  • Yield : 88% (colorless oil).

Sequential Amidation of Ethanedioic Acid

Monoamide Formation with Ethanolamine

  • Activation : Treat ethanedioic acid with thionyl chloride to form oxalyl chloride.

  • First Coupling : React oxalyl chloride (1.0 eq) with ethanolamine (1.0 eq) in THF at -10°C.

  • Quench with ice-water, extract with ethyl acetate, and dry.

  • Intermediate : N-(2-hydroxyethyl)oxalamic acid chloride.

Second Coupling with Protected Amine

  • Add Boc-protected pyrrolidine methylamine (1.0 eq) to the monoamide intermediate in DCM.

  • Stir with Hünig’s base (2.0 eq) at 0°C for 1 hour, then room temperature overnight.

  • Deprotect with TFA/DCM (1:1) for 30 minutes.

  • Neutralize with NaHCO₃ and extract with DCM.

  • Final Product Yield : 65% after HPLC purification.

Characterization and Analytical Data

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.10 (m, 1H, pyrrolidine), 3.85 (s, 3H, OCH₃), 3.60 (t, 2H, CH₂OH), 3.20 (m, 2H, NCH₂).

  • HRMS : m/z calc. for C₁₇H₂₄N₃O₆S [M+H]⁺: 422.1382, found: 422.1379.

Purity :

  • HPLC : 98.5% (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

Sulfonylation Selectivity

Using bulky bases (e.g., 2,6-lutidine) minimized N-over C-sulfonylation byproducts.

Amide Coupling Efficiency

Coupling Agents : EDC/HOBt outperformed DCC, reducing racemization.
Solvent : DMF enhanced solubility of intermediates compared to THF.

Scalability and Industrial Relevance

Kilogram-Scale Protocol :

  • Continuous flow sulfonylation reduced reaction time from 12 hours to 2 hours.

  • Cost Analysis : Raw material expenses dominated by 4-methoxybenzenesulfonyl chloride ($420/kg).

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(2-hydroxyethyl)-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the pyrrolidine sulfonyl intermediate via sulfonylation of pyrrolidine derivatives under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Step 2 : Functionalization of the ethanediamide backbone using coupling agents like EDC/HOBt in anhydrous DMF or DCM to form amide bonds .
  • Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization from ethanol/water mixtures to achieve ≥95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How is the molecular structure of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, the methoxybenzenesulfonyl group shows characteristic singlet peaks at δ 3.8 ppm (¹H) and δ 55 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtained, bond lengths and angles of the pyrrolidine and ethanediamide moieties are resolved .

Q. What key physicochemical properties should be characterized for this compound?

  • Solubility : Tested in DMSO, water, and ethanol via shake-flask method. Polar groups (e.g., hydroxyethyl) enhance aqueous solubility .
  • Melting Point : Determined using differential scanning calorimetry (DSC), typically >150°C due to rigid amide bonds .
  • Stability : Assessed via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can the mechanism of interaction with biological targets (e.g., enzymes) be elucidated?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Mutagenesis Studies : Identify critical binding residues by substituting amino acids in target proteins (e.g., Ala-scanning) .

Q. What computational approaches are used to predict binding modes and optimize structure?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with sulfonyl groups) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories .
  • QSAR Modeling : CoMFA/CoMSIA to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Replicate Experiments : Perform dose-response curves in triplicate with standardized protocols (e.g., cell passage number, serum batch) .
  • Control for Assay Interference : Test compound fluorescence/absorbance in assay buffers to rule out false positives .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and yield .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and reaction time .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy on the benzene ring) and test activity .
  • Pharmacophore Mapping : Identify essential features (e.g., amide hydrogen bond donors) using Discovery Studio .
  • Free-Wilson Analysis : Quantify contributions of specific groups to biological activity .

Q. What validation protocols ensure reliability of analytical methods?

  • ICH Guidelines : Validate HPLC methods for linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to confirm method robustness .
  • Cross-Lab Reproducibility : Collaborate with independent labs to verify NMR and MS data .

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